molecular formula C7H11NO4 B3043194 2-(1-(Nitromethyl)cyclobutyl)acetic acid CAS No. 779310-32-6

2-(1-(Nitromethyl)cyclobutyl)acetic acid

Cat. No. B3043194
CAS RN: 779310-32-6
M. Wt: 173.17 g/mol
InChI Key: IFEMRZJJEOFMAX-UHFFFAOYSA-N
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Description

2-(1-(Nitromethyl)cyclobutyl)acetic acid is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 2-(1-(Nitromethyl)cyclobutyl)acetic acid consists of a cyclobutyl ring with a nitromethyl group attached to one of the carbons. An acetic acid moiety is also attached to the same carbon .

Relevant Papers Unfortunately, specific papers related to 2-(1-(Nitromethyl)cyclobutyl)acetic acid were not found in the search results. For more detailed information, it is recommended to conduct a thorough literature search in scientific databases .

Scientific Research Applications

Synthesis and Characterization

2-(1-(Nitromethyl)cyclobutyl)acetic acid and its derivatives are frequently utilized in synthesis and characterization studies. For instance, derivatives like 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid have been synthesized from various raw materials, demonstrating the versatility and potential applications in organic synthesis (Yan‐bai Yin et al., 2009). Additionally, the synthesis of compounds like N′-furan-2ylmethylene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-Chloro-acetic acid hydrazide and their characterization through techniques such as IR, NMR, and X-ray single-crystal diffraction further showcase the compound's role in chemical research (S. Demir et al., 2016).

Coordination Compounds and Metal Complexes

Compounds related to 2-(1-(Nitromethyl)cyclobutyl)acetic acid are used in the study of coordination compounds and metal complexes. The creation of Schiff base ligands and their reaction with metal ions to produce compounds with unique properties illustrates this application. Such studies often involve the characterization of these compounds and investigations into their thermal stabilities, radical scavenging properties, and xanthine oxidase inhibitory activities (M. Ikram et al., 2015).

Molecular and Electronic Structure Analysis

The molecular and electronic structures of derivatives are an area of focus in scientific research. For example, the analysis of compounds like N′-benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide through various methods, including X-ray single crystal diffraction and computational methods like density functional theory (DFT), provides insights into their molecular geometries and electronic properties (S. Demir et al., 2012).

Organic Chemistry and Reaction Mechanisms

The compound and its related structures play a significant role in understanding reaction mechanisms in organic chemistry. Studies exploring nucleophilic displacement reactions of cyclobutyl and other derivatives contribute to a deeper understanding of solvolysis reactivity sequences and reaction dynamics (J. Roberts et al., 1951). Additionally, the investigation of substituent effects on cyclobutyl cations informs about rate and product distributions in various reactions, providing valuable insights for synthetic chemists (Kenneth B. Wiberg et al., 1993).

properties

IUPAC Name

2-[1-(nitromethyl)cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-7(2-1-3-7)5-8(11)12/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEMRZJJEOFMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Nitromethyl)cyclobutyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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